molecular formula C9H6BrN B019933 6-Bromoquinoline CAS No. 5332-25-2

6-Bromoquinoline

Cat. No.: B019933
CAS No.: 5332-25-2
M. Wt: 208.05 g/mol
InChI Key: IFIHYLCUKYCKRH-UHFFFAOYSA-N
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Description

6-Bromoquinoline is an organic compound with the molecular formula C9H6BrN. It is a derivative of quinoline, where a bromine atom is substituted at the sixth position of the quinoline ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromoquinoline can be synthesized through several methods. One common method involves the bromination of quinoline using bromine in the presence of a catalyst. Another method includes the reaction of 4-bromoaniline with ethyl propiolate and phosphorus trichloride, followed by cyclization to form this compound .

Industrial Production Methods: For industrial production, the process typically involves the bromination of quinoline under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as acetic acid, with the temperature carefully regulated to avoid over-bromination .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Nitric acid and potassium permanganate.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 6-bromoquinoline involves its interaction with various molecular targets. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

  • 3-Bromoquinoline
  • 4-Bromoquinoline
  • 5-Bromoquinoline
  • 7-Bromoquinoline
  • 8-Bromoquinoline

Comparison: 6-Bromoquinoline is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. For example, 3-bromoquinoline and 4-bromoquinoline have different reactivity patterns due to the different positions of the bromine atom on the quinoline ring .

By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

6-bromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIHYLCUKYCKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063788
Record name Quinoline, 6-bromo-
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Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5332-25-2
Record name 6-Bromoquinoline
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Record name Quinoline, 6-bromo-
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Record name 6-Bromoquinoline
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Record name Quinoline, 6-bromo-
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Record name Quinoline, 6-bromo-
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Record name 6-bromoquinoline
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Record name 6-BROMOQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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